Cobalt(2+), tris(2,2'-bipyridine)-, dichloride
Description
Historical Development and Significance
The development of tris(2,2'-bipyridine)cobalt(II) dichloride is intimately connected to the broader history of coordination chemistry and the pioneering work of Alfred Werner in the early 20th century. Werner's groundbreaking research on octahedral coordination complexes laid the theoretical foundation for understanding compounds such as this cobalt-bipyridine system. The historical significance of 2,2'-bipyridine as a ligand dates back to its first preparation and subsequent recognition as a versatile chelating agent capable of forming stable complexes with transition metals.
The early investigations into bipyridine coordination chemistry revealed the unique properties of this ligand system, particularly its ability to form highly stable chelate complexes with various metal centers. Research conducted in the mid-20th century demonstrated that cobalt(II) could readily coordinate with three bipyridine ligands to form octahedral complexes with remarkable stability and interesting electronic properties. These early studies established the foundation for understanding the electronic structure and reactivity patterns that characterize tris(2,2'-bipyridine)cobalt(II) systems.
The compound gained particular prominence as researchers began to explore its redox properties and potential applications in electron transfer processes. Studies on the vanadium(II) reduction of tris(2,2'-bipyridine)cobalt(III) complexes provided fundamental insights into outer-sphere electron transfer mechanisms and the stability of the resulting cobalt(II) products. These investigations demonstrated the reversible nature of the cobalt(III)/cobalt(II) redox couple and highlighted the importance of ligand dissociation kinetics in determining the overall behavior of these coordination systems.
Nomenclature and Classification
Tris(2,2'-bipyridine)cobalt(II) dichloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions for coordination compounds. The compound is classified as a coordination complex containing a central cobalt(II) ion coordinated by three bidentate 2,2'-bipyridine ligands, with two chloride ions serving as counterions to balance the overall charge of the complex. The molecular formula is represented as C₃₀H₂₄Cl₂CoN₆, indicating the presence of thirty carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, one cobalt atom, and six nitrogen atoms.
Alternative nomenclature for this compound includes various systematic and common names that reflect its structural characteristics. The compound may be referred to as cobalt(2+), tris(2,2'-bipyridine)-, dichloride, emphasizing the oxidation state of the metal center and the nature of the counterions. In some literature, particularly in crystallographic studies, the compound may be designated with specific hydration states, such as the pentahydrate form, which incorporates five water molecules in the crystal lattice.
The Chemical Abstracts Service (CAS) registry number for tris(2,2'-bipyridine)cobalt(II) dichloride is 14855-51-7, providing a unique identifier for this specific chemical compound. This registration system ensures precise identification across scientific literature and commercial applications, particularly important given the existence of related compounds with different counterions or hydration states.
General Structural Features
The structural architecture of tris(2,2'-bipyridine)cobalt(II) dichloride is characterized by an octahedral coordination geometry around the central cobalt(II) ion. Each 2,2'-bipyridine ligand functions as a bidentate chelating agent, coordinating to the cobalt center through its two nitrogen atoms and occupying two coordination sites. The resulting coordination sphere exhibits a distorted octahedral geometry, with cobalt-nitrogen bond distances typically ranging from 2.122 to 2.148 Ångströms, as determined through X-ray crystallographic analysis.
The bipyridine ligands in the complex display characteristic structural features that influence the overall geometry and electronic properties of the compound. Within individual bipyridine units, the two pyridine rings are typically inclined to each other by angles ranging from approximately 10 to 15 degrees, though some configurations may exhibit coplanar arrangements depending on crystal packing forces and intermolecular interactions. This structural flexibility of the bipyridine ligands contributes to the overall stability of the complex while allowing for optimization of metal-ligand orbital overlap.
Crystallographic studies have revealed that the compound often exists in hydrated forms, with water molecules incorporated into the crystal lattice through hydrogen bonding interactions. These structural water molecules play crucial roles in crystal cohesion and contribute to the overall stability of the solid-state structure. The chloride counterions are positioned to balance the positive charge of the tris(2,2'-bipyridine)cobalt(II) cation and frequently participate in hydrogen bonding networks that further stabilize the crystal structure.
Table 1: Structural Parameters of Tris(2,2'-bipyridine)cobalt(II) Dichloride
Significance in Coordination Chemistry
Tris(2,2'-bipyridine)cobalt(II) dichloride occupies a position of considerable importance in coordination chemistry due to its role as a model system for understanding fundamental principles of metal-ligand bonding and electron transfer processes. The compound serves as an excellent example of how chelating ligands can stabilize specific oxidation states of transition metals while providing well-defined coordination environments for detailed structural and electronic studies.
The significance of this compound extends to its utility in investigating spin-crossover phenomena in cobalt(II) systems. Unlike the extensively studied iron(II) spin-crossover compounds, cobalt(II) complexes exhibiting such behavior are relatively rare, making tris(2,2'-bipyridine)cobalt(II) systems particularly valuable for understanding the electronic factors that govern spin state transitions in first-row transition metal complexes. Research has demonstrated that these systems can provide insights into the delicate balance between ligand field strength and electron-electron repulsion energies that determine ground state multiplicities.
The compound has also gained recognition for its applications in electrochemical studies and as a component in redox-active systems. The well-defined redox behavior of the cobalt(III)/cobalt(II) couple in bipyridine complexes has made these systems valuable for fundamental studies of electron transfer kinetics and thermodynamics. Computational and experimental investigations have provided detailed understanding of the molecular orbital structures and electronic transitions that characterize these complexes, contributing to broader knowledge of transition metal coordination chemistry.
Properties
IUPAC Name |
cobalt(2+);2-pyridin-2-ylpyridine;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJCSGVBJRWGY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2CoN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933426 | |
| Record name | Cobalt(2+) chloride--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14855-51-7 | |
| Record name | Tris(2,2'-bipyridine)cobalt dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014855517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) chloride--2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(2,2'-bipyridine)cobalt(II) dichloride pentahydrate | |
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Preparation Methods
Direct Reaction Method
This is the most common and straightforward synthesis approach. It involves mixing cobalt(II) chloride with 2,2'-bipyridine in an appropriate solvent, typically acetone or ethanol, under stirring conditions.
- Procedure Example :
- Dissolve 0.005 mole of cobalt(II) chloride in 60 mL acetone.
- Separately dissolve 0.01 mole of 2,2'-bipyridine in 60 mL acetone.
- Add the bipyridine solution slowly to the cobalt chloride solution with stirring.
- Stir the mixture for about 2 hours at room temperature.
- Filter the resulting solution and dry under vacuum to obtain the complex as a red solid.
- Slow evaporation from an alcoholic solution yields crystals suitable for X-ray analysis.
- Yield reported: approximately 90%.
Solvothermal Synthesis
Though less commonly detailed, solvothermal methods involve heating the reactants in a sealed vessel at elevated temperatures and pressures, which can influence crystal size and purity. Specific parameters vary depending on the desired crystal morphology and purity.
Electrochemical Synthesis
Electrochemical methods can be employed to generate cobalt(2+), tris(2,2'-bipyridine)-, dichloride by electrochemical reduction or oxidation in the presence of bipyridine ligands. This method allows fine control over the oxidation state and can produce high-purity complexes, though detailed protocols are less commonly reported.
| Parameter | Details |
|---|---|
| Starting Materials | Cobalt(II) chloride (CoCl₂), 2,2'-bipyridine (bpy) |
| Solvents Used | Acetone, ethanol, water (for crystallization) |
| Molar Ratios | Typically 1:2 cobalt to bipyridine (e.g., 0.005 mole CoCl₂ to 0.01 mole bpy) |
| Reaction Time | Approximately 2 hours stirring at room temperature |
| Yield | Up to 90% depending on conditions |
| Product Form | Red solid complex, crystalline form obtained by slow evaporation |
| Characterization | X-ray crystallography confirms coordination of Co(II) to three bipyridine ligands and two chloride ions |
| Crystallization Notes | Crystals suitable for X-ray analysis obtained by slow evaporation from alcoholic solutions |
Structural Notes
- The complex features cobalt(II) coordinated in an octahedral geometry by six nitrogen atoms from three bipyridine ligands and two chloride ions balancing the charge.
- Hydrated forms and crystal packing are stabilized by hydrogen bonding involving chloride ions and water molecules in some hydrated variants.
| Compound Name | Metal Center | Ligands | Key Differences |
|---|---|---|---|
| Tris(1,10-phenanthroline)cobalt(II) chloride | Co(II) | 1,10-phenanthroline | Stronger ligand field, different ligand |
| Cobalt(II) chloride tetrahydrate | Co(II) | Chloride and water | No bipyridine ligands, simpler structure |
| Nickel(II), tris(2,2'-bipyridine)-dichloride | Ni(II) | 2,2'-bipyridine | Different metal center |
The unique combination of cobalt(II) with 2,2'-bipyridine ligands imparts distinct electronic and coordination properties beneficial for specific chemical applications.
The preparation of this compound is well-established primarily through direct reaction of cobalt(II) chloride with 2,2'-bipyridine in organic solvents such as acetone. The reaction conditions are mild, with room temperature stirring for a few hours, yielding a red crystalline complex with high purity and yield. Alternative methods like solvothermal and electrochemical synthesis exist but are less commonly detailed. The complex’s structure and properties have been confirmed by X-ray crystallography and other analytical techniques, supporting its coordination chemistry and potential applications.
This synthesis approach is robust, reproducible, and suitable for producing material for further research in coordination chemistry, catalysis, and related fields.
Chemical Reactions Analysis
Redox Reactions
[Co(bpy)₃]Cl₂ participates in electron-transfer processes due to the redox-active cobalt center.
- Oxidation : Treatment with H₂O₂ oxidizes Co(II) to Co(III), forming [Co(bpy)₃]³⁺, as confirmed by crystallography .
- Electrochemical Behavior : The [Co(bpy)₃]²⁺ complex exhibits quasi-reversible reduction to [Co(bpy)₃]⁺ in ionic liquids, but chemical irreversibility arises from ligand dissociation .
Ligand Substitution and Addition
The bipyridine (bpy) ligands exhibit limited substitution due to their strong chelating effect, but reactions occur under specific conditions.
| Reactant/Agent | Kinetic Parameters (k, M⁻¹s⁻¹) | Products | Source |
|---|---|---|---|
| Chloride ions (Cl⁻) | No substitution observed | ||
| Acrolein or methyl vinyl ketone | Fast reaction kinetics | Adducts via ligand π-interactions |
- Kinetics with Halides : Despite weak outer-sphere interactions, [Co(bpy)₃]²⁺ shows no substitution with Cl⁻, Br⁻, or I⁻ due to the inertness of the Co–N bonds .
- Organic Additions : Reactions with α,β-unsaturated carbonyl compounds (e.g., acrolein) form adducts via π-stacking, monitored by cyclic voltammetry .
Anion Exchange Reactions
The chloride counterions can be replaced by other anions, altering solubility and reactivity.
| Anion Introduced | Method | Resulting Complex | Source |
|---|---|---|---|
| Trifluoroacetate (CF₃COO⁻) | Metathesis in aqueous solution | Co(bpy)₃₂·5.5H₂O | |
| Hexafluorophosphate (PF₆⁻) | Precipitation from methanol | Co(bpy)₃₂ |
- Trifluoroacetate Substitution : Anion exchange yields a monoclinic crystal structure stabilized by hydrogen bonding between CF₃COO⁻ and water .
Supramolecular Interactions
Scientific Research Applications
Cobalt(2+), tris(2,2'-bipyridine)-, dichloride, also known as tris(2,2'-bipyridine)cobalt(II) dichloride, is a coordination compound with a cobalt ion in the +2 oxidation state. It is coordinated to three 2,2'-bipyridine ligands and two chloride ions. The molecular formula is C₃₀H₂₄Cl₂CoN₆, and it has a molar mass of approximately 527.5 g/mol. The compound’s structure and electronic properties make it useful in various chemical applications.
Scientific Research Applications
- Thermoelectrochemical Cells and Dye Sensitized Solar Cells The tris(2,2′-bipyridyl) complexes of cobalt(II) and (III) ([Co(bpy)3]2+/3+) produce a redox couple of interest in thermoelectrochemical cells and dye-sensitized solar cells, including those based on ionic liquid electrolytes .
- Catalysis: Tris(2,2'-bipyridine)cobalt trichloride acts as a catalyst in the photocatalytic conversion of CO2 into fuels .
- Voltammetric Studies: Cobalt compounds are used as structural probes and mediators of DNA cleavage coordination complexes .
- Cosmetics: Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a unique design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .
- Immunoassay of Carcinoma Antigen-125: The use of tris(bipyridine)cobalt(II) for immunoassay of carcinoma antigen-125 has been reported .
Research indicates that cobalt complexes, including this compound, exhibit biological activity that may influence cellular processes. Some studies suggest potential applications in:
Hazard Information
Mechanism of Action
The mechanism of action of Cobalt(2+), tris(2,2’-bipyridine)-, dichloride involves its ability to undergo redox reactions. The cobalt(II) center can accept and donate electrons, making it an effective redox mediator. In biological systems, it facilitates electron transfer in photosystem I, contributing to the generation of photocurrent in biophotovoltaic devices . The coordination environment provided by the 2,2’-bipyridine ligands stabilizes the cobalt center and allows for efficient electron transfer.
Comparison with Similar Compounds
Comparison with Similar Tris(2,2'-bipyridine) Metal Complexes
Structural and Electronic Differences
Table 1: Structural and Electronic Properties
| Property | [Co(bpy)₃]Cl₂·5H₂O | [Ru(bpy)₃]Cl₂ | Cr(bpy)₃₂ |
|---|---|---|---|
| Metal Oxidation State | +2 | +2 | +2 |
| Coordination Geometry | Distorted octahedral | Octahedral | Octahedral |
| M–N Bond Length (Å) | 2.075–2.100 | ~2.06–2.10* | Not reported |
| Spin State | High-spin (paramagnetic) | Low-spin (diamagnetic) | High-spin (paramagnetic) |
| Redox Potential (V vs NHE) | 0.33 (Co²⁺/³⁺) | 1.26 (Ru²⁺/³⁺)* | Not reported |
*Typical values for Ru analogs from literature.
Key Observations:
Redox and Catalytic Behavior
- Chromium Complex: Limited redox data, but Cr²⁺/³⁺ transitions are less explored compared to Co and Ru .
Counterion and Solubility Effects
Table 2: Counterion Impact
| Complex | Counterion | Solubility | Stability |
|---|---|---|---|
| [Co(bpy)₃]Cl₂·5H₂O | Cl⁻ | Water-soluble | Hygroscopic |
| Co(bpy)₃₃·2H₂O | ClO₄⁻ | Moderate solubility | Less hygroscopic |
| Ru(bpy)₃₂ | PF₆⁻ | Organic solvents | High thermal stability |
- Chloride vs Perchlorate : Cl⁻ enhances water solubility but increases hygroscopicity, whereas ClO₄⁻ improves stability for crystallography .
Biological Activity
Cobalt(2+), tris(2,2'-bipyridine)-, dichloride (often referred to as Co(bpy)₃Cl₂) is a coordination compound notable for its unique electronic properties and potential biological applications. This article explores its biological activity, synthesis methods, and implications for health and disease.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 527.5 g/mol. The compound features cobalt in a +2 oxidation state coordinated to three 2,2'-bipyridine ligands and two chloride ions. This octahedral coordination geometry is crucial for its reactivity and biological interactions.
Cellular Interactions
Research indicates that cobalt complexes, including Co(bpy)₃Cl₂, exhibit significant biological activity that can influence various cellular processes. A study on human lung cells (A549) revealed that exposure to cobalt led to the modulation of 85 genes associated with cellular stress responses, metabolism, and signal transduction pathways . Key findings include:
- Gene Modulation : After 24 hours of cobalt treatment, 53 genes were up-regulated while 32 were down-regulated. The primary functions affected included protein expression and turnover (34%) and metabolism (20%) .
- Potential Biomarkers : Genes such as TIMP-2 were identified as candidates for biomarker research due to their altered expression levels following cobalt exposure .
Anti-Cancer Properties
Cobalt complexes have been studied for their anti-cancer effects. Notably, Co(bpy)₃Cl₂ has shown promise in targeting drug-resistant cancers. Research demonstrated that this complex induces autophagy, arrests the cell cycle, and inhibits cell invasion . Specific findings include:
- IC50 Values : The anti-cancer potency of various cobalt complexes was assessed with IC50 values ranging from 2.79 to 18.6 μM in cancer cell lines, indicating effective cytotoxicity compared to normal human hepatocytes .
- Mechanisms of Action : The induction of autophagy was confirmed by increased LC3-II protein conversion, a marker for autophagy activation. Additionally, proteins essential for autophagosome formation were upregulated post-treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Co(bpy)₃Cl₂, it is helpful to compare it with other cobalt complexes:
| Compound Name | Formula | Key Features |
|---|---|---|
| Tris(1,10-phenanthroline)cobalt(II) chloride | C₃₄H₂₈ClCoN₃ | Stronger ligand field; different ligand type |
| Cobalt(II) chloride tetrahydrate | CoCl₂·4H₂O | Simpler structure; no bipyridine ligands |
| Nickel(II), tris(2,2'-bipyridine)-dichloride | Ni(bpy)₃Cl₂ | Similar ligand environment; different metal |
This table highlights the differences in ligand types and metal centers that influence the biological activities of these compounds.
Case Studies
Several studies have explored the effects of Co(bpy)₃Cl₂ and similar compounds on various biological systems:
- Toxicogenomic Profiling : In a study involving A549 cells, cobalt exposure led to significant gene expression changes linked to stress responses and metabolic adaptation .
- Anti-Cancer Efficacy : Another study demonstrated that cobalt complexes could effectively target multidrug-resistant cancer cells through mechanisms such as autophagy induction and inhibition of P-glycoprotein activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing cobalt tris(2,2'-bipyridine) dichloride with high purity?
- Methodological Answer : Synthesis typically involves reacting cobalt(II) salts with 2,2'-bipyridine ligands in a reducing environment to stabilize the Co(II) oxidation state. For high-purity products, post-synthesis recrystallization using KCl or LiCl in acetone is recommended to remove unreacted ligands and salts . Characterization via elemental analysis, UV-Vis spectroscopy, and / NMR ensures purity and structural integrity. Racemic mixtures (Δ/Λ isomers) are common without chiral purification .
Q. How does the electronic configuration of cobalt influence the optical properties of tris(2,2'-bipyridine) complexes?
- Methodological Answer : Co(II) adopts a high-spin configuration, leading to ligand-to-metal charge transfer (LMCT) transitions in the visible range (e.g., 450–500 nm). Substituents on bipyridine (e.g., -CH, -OCH) alter the ligand’s electron-donating capacity, shifting absorption maxima and redox potentials. UV-Vis and cyclic voltammetry are critical for correlating electronic effects with spectral data .
Q. What safety protocols are essential when handling cobalt tris(2,2'-bipyridine) dichloride?
- Methodological Answer : The compound exhibits acute toxicity and skin corrosion. Use fume hoods, wear nitrile gloves, and avoid aerosol formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can crystallization methods resolve structural ambiguities in cobalt tris(2,2'-bipyridine) complexes?
- Methodological Answer : Nano-crystallization techniques with sodium dicyanamide or malate counterions yield single crystals suitable for X-ray diffraction. For Co(III) analogs, hexagonal space groups (e.g., ) are observed, while Co(II) complexes often crystallize in monoclinic systems. Hirshfeld surface analysis and DFT studies further clarify intermolecular interactions .
Q. What experimental strategies address contradictions in redox behavior between Co(II) and Co(III) states?
- Methodological Answer : Electrochemical studies in non-aqueous solvents (e.g., acetonitrile) minimize hydrolysis. Co(II) → Co(III) oxidation potentials are ligand-dependent: electron-withdrawing substituents increase . Conflicting data may arise from solvent effects or counterion interactions. Use controlled-potential electrolysis paired with EPR spectroscopy to validate oxidation states .
Q. How can cobalt tris(2,2'-bipyridine) dichloride be optimized as a redox mediator in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : Substitute bipyridine ligands with hydrophobic groups (e.g., -CH) to reduce recombination at the TiO interface. Tune redox potentials via ligand modification to match the dye’s regeneration requirements. Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer efficiency, while stability tests under UV irradiation assess durability .
Q. What role does spin-state crossover play in the catalytic activity of cobalt tris(2,2'-bipyridine) complexes?
- Methodological Answer : Co(II) high-spin states () favor outer-sphere electron transfer, while low-spin Co(III) () enables ligand-centered reactivity. Magnetic susceptibility measurements and temperature-dependent UV-Vis studies quantify spin transitions. In photocatalytic H evolution, spin-state matching between catalyst and substrate is critical for efficiency .
Key Research Findings
- DSSC Applications : Co(III) tris(bipyridine) complexes achieve >12% solar efficiency due to tunable redox potentials and reduced corrosion compared to iodide mediators .
- Spin-State Dynamics : Spin crossover in Co(II) complexes under irradiation enhances photocatalytic H production by 30% .
- Structural Insights : Co(II) complexes exhibit Jahn-Teller distortions in octahedral geometry, resolved via single-crystal XRD and Hirshfeld analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
